(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, in particular, has shown potential in the development of new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
The compound, also known as Ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate or ethyl (2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, is a benzothiazole derivative. Benzothiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules . They have been found to inhibit the growth of Mycobacterium tuberculosis by targeting histidine biosynthesis pathway .
Biochemical Pathways
The compound affects various biochemical pathways. In the context of its antimicrobial activity, it is known to inhibit the quorum sensing pathways of bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production .
Pharmacokinetics
In silico admet predictions have been made for similar compounds .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . It also inhibits the quorum sensing pathways of bacteria, thereby disrupting their ability to form biofilms and produce virulence factors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of certain moieties at specific positions of the phenyl group can eliminate the antimicrobial activity of the compound . Furthermore, the compound’s synthesis and activity can be affected by the reaction conditions, such as the solvent used and the reaction temperature .
Safety and Hazards
Preparation Methods
The synthesis of (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction leads to the formation of the benzothiazole ring. The subsequent steps involve the introduction of the thiazole ring and the esterification to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Comparison with Similar Compounds
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be compared with other benzothiazole derivatives, such as methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate . While both compounds share the benzothiazole core, the presence of different substituents and functional groups leads to variations in their chemical properties and biological activities. The unique combination of benzothiazole and thiazole rings in this compound sets it apart from other similar compounds, offering distinct advantages in terms of stability, reactivity, and bioactivity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-22-15(21)12-9(2)19(3)16(24-12)18-13(20)14-17-10-7-5-6-8-11(10)23-14/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUUIQYDUGHFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=NC3=CC=CC=C3S2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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